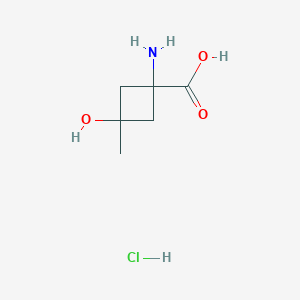
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, highlighting their significance not only in organic synthesis but also in pharmaceutical development. The sequential Nicholas and Pauson-Khand reactions have been utilized for the synthesis of unique polyheterocyclic compounds, indicating a broad potential for creating functional molecules and pharmaceuticals based on sulfonamide or sultam structures (Kyosuke Kaneda, 2020).
Chemical Inhibitors and Medicinal Chemistry Studies have also focused on the use of sulfonamide derivatives as chemical inhibitors, showcasing their critical role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms. This is particularly relevant for predicting drug-drug interactions and understanding the metabolism of various pharmaceuticals (S. C. Khojasteh et al., 2011). Additionally, the development of sulfonamide-based medicinal agents has been extensively reviewed, covering a wide range of applications from antimicrobial to anticancer, anti-inflammatory, and antidiabetic agents, demonstrating the diverse medicinal value of sulfonamide compounds (He Shichao et al., 2016).
Environmental and Pharmacokinetic Aspects Research into the occurrence, fate, and behavior of parabens, a class of compounds related to sulfonamides, in aquatic environments underscores the importance of understanding the environmental impact and behavior of these compounds. This includes their presence in water and wastewater, their degradation during treatment processes, and the formation of halogenated by-products, pointing to the broader environmental implications of pharmaceuticals and related compounds (Camille Haman et al., 2015).
Structural Diversity in Pharmaceuticals The structural diversity and prevalence of nitrogen heterocycles, including those similar to the compound , in U.S. FDA-approved pharmaceuticals have been analyzed. This highlights the significance of nitrogen heterocycles in drug development, with a majority of small-molecule drugs incorporating such structures, reflecting their pivotal role in medicinal chemistry (Edon Vitaku et al., 2014).
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-14-11-17(20)4-5-18(14)27(25,26)23-13-15-6-9-24(10-7-15)19-16(12-21)3-2-8-22-19/h2-5,8,11,15,23H,6-7,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOVVIAVFVHBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)




![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2662550.png)



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)
![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)
![2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2662565.png)
